Cas no 55040-48-7 (4-chlorothieno[3,2-c]pyridine-7-carboxylic acid)
![4-chlorothieno[3,2-c]pyridine-7-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/55040-48-7x500.png)
4-chlorothieno[3,2-c]pyridine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-chloro-Thieno[3,2-c]pyridine-7-carboxylic acid
- 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid
- SB14704
- 4-chlorothieno[3,2-c]pyridine-7-carboxylicacid
- Thieno[3,2-c]pyridine-7-carboxylic acid, 4-chloro-
- CID 82394137
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- インチ: 1S/C8H4ClNO2S/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H,(H,11,12)
- InChIKey: WEIQRROBIJJLPF-UHFFFAOYSA-N
- SMILES: ClC1C2C=CSC=2C(C(=O)O)=CN=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 226
- トポロジー分子極性表面積: 78.4
じっけんとくせい
- 密度みつど: 1.634±0.06 g/cm3(Predicted)
- Boiling Point: 448.8±40.0 °C(Predicted)
- 酸度系数(pKa): 4.40±0.30(Predicted)
4-chlorothieno[3,2-c]pyridine-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6478334-0.25g |
4-chlorothieno[3,2-c]pyridine-7-carboxylic acid |
55040-48-7 | 95% | 0.25g |
$474.0 | 2023-07-08 | |
Enamine | EN300-6478334-1.0g |
4-chlorothieno[3,2-c]pyridine-7-carboxylic acid |
55040-48-7 | 95% | 1.0g |
$956.0 | 2023-07-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1816-250MG |
4-chlorothieno[3,2-c]pyridine-7-carboxylic acid |
55040-48-7 | 95% | 250MG |
¥ 2,013.00 | 2023-04-13 | |
Enamine | EN300-6478334-0.5g |
4-chlorothieno[3,2-c]pyridine-7-carboxylic acid |
55040-48-7 | 95% | 0.5g |
$746.0 | 2023-07-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1816-100MG |
4-chlorothieno[3,2-c]pyridine-7-carboxylic acid |
55040-48-7 | 95% | 100MG |
¥ 1,260.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1816-500MG |
4-chlorothieno[3,2-c]pyridine-7-carboxylic acid |
55040-48-7 | 95% | 500MG |
¥ 3,352.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1816-5G |
4-chlorothieno[3,2-c]pyridine-7-carboxylic acid |
55040-48-7 | 95% | 5g |
¥ 15,067.00 | 2023-04-13 | |
Chemenu | CM468620-100mg |
4-CHLOROTHIENO[3,2-C]PYRIDINE-7-CARBOXYLIC ACID |
55040-48-7 | 95%+ | 100mg |
$*** | 2023-05-30 | |
1PlusChem | 1P01ELOM-2.5g |
4-CHLOROTHIENO[3,2-C]PYRIDINE-7-CARBOXYLIC ACID |
55040-48-7 | 95% | 2.5g |
$2379.00 | 2024-04-29 | |
1PlusChem | 1P01ELOM-5g |
4-CHLOROTHIENO[3,2-C]PYRIDINE-7-CARBOXYLIC ACID |
55040-48-7 | 95% | 5g |
$3491.00 | 2024-04-29 |
4-chlorothieno[3,2-c]pyridine-7-carboxylic acid 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
4-chlorothieno[3,2-c]pyridine-7-carboxylic acidに関する追加情報
Introduction to 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid (CAS No. 55040-48-7) and Its Emerging Applications in Chemical Biology
4-chlorothieno[3,2-c]pyridine-7-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 55040-48-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the thienopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of a chloro substituent and a carboxylic acid functional group enhances its pharmacological potential, making it a valuable scaffold for drug discovery and development.
The molecular structure of 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid consists of a thiophene ring fused with a pyridine ring, with a chloro group at the 4-position and a carboxylic acid moiety at the 7-position. This unique arrangement imparts distinct electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors. The compound’s ability to modulate these interactions has led to its exploration in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.
Recent advancements in medicinal chemistry have highlighted the utility of thienopyridine derivatives in developing small-molecule inhibitors. Among these, 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid has been studied for its potential to interfere with key signaling pathways involved in disease progression. For instance, research indicates that this compound may exhibit inhibitory effects on kinases and other enzymes implicated in cancer cell proliferation. The chloro substituent, in particular, has been shown to enhance binding affinity by participating in hydrogen bonding or π-stacking interactions with protein targets.
In the realm of oncology, 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid has been investigated as a lead compound for developing novel anticancer agents. Studies have demonstrated its ability to disrupt microtubule formation and induce apoptosis in certain cancer cell lines. The carboxylic acid group further extends its potential by allowing conjugation to other bioactive molecules or serving as a site for prodrug formulation. Such modifications can improve solubility, bioavailability, or target specificity, thereby enhancing therapeutic efficacy.
The synthesis of 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and carboxylation. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing the environmental impact of manufacturing this compound.
From a computational chemistry perspective, virtual screening techniques have been employed to identify derivatives of 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid with improved pharmacokinetic profiles. Molecular docking studies have revealed binding modes that suggest interactions with ATP-binding sites of kinases, providing insights into structure-activity relationships (SAR). These computational approaches complement experimental efforts by rapidly evaluating large libraries of compounds.
The pharmacological profile of 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid extends beyond oncology. Emerging evidence suggests its potential in modulating inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs). Such activities make it a candidate for developing treatments against chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.
In neurodegenerative research, thienopyridine derivatives, including 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid, have been explored for their ability to interact with amyloid-beta plaques or tau protein aggregates associated with Alzheimer’s disease. Preliminary studies indicate that modifications to the core scaffold can enhance binding affinity while minimizing off-target effects. This underscores the importance of fine-tuning molecular structure to optimize therapeutic outcomes.
The growing interest in 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid has spurred collaborations between academic institutions and pharmaceutical companies aiming to develop novel therapeutics. Preclinical studies are underway to assess its safety profile and pharmacodynamics in animal models before human clinical trials can commence. Regulatory agencies closely monitor such developments to ensure compliance with safety standards while fostering innovation in drug discovery.
Future directions in the study of 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid may include exploring its role in combination therapies or investigating mechanisms of resistance observed in preclinical models. Additionally, green chemistry principles are being integrated into synthetic protocols to reduce waste and energy consumption without compromising yield or purity.
In conclusion,4-chlorothieno[3,2-c]pyridine-7-carboxylic acid (CAS No. 55040-48-7) represents a promising scaffold for developing next-generation therapeutics across multiple disease areas. Its unique structural features combined with emerging biological data position it as a key compound in ongoing pharmaceutical research efforts aimed at addressing unmet medical needs through innovative chemical biology approaches.
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